![molecular formula C19H21FN2O4 B5901553 {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid
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Overview
Description
{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid, also known as EPCA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EPCA is a small molecule that has been synthesized in the laboratory and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid is not fully understood. However, it is believed that {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid exerts its therapeutic effects by modulating various signaling pathways in cells. {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression. It has also been found to activate the protein kinase C pathway, which is involved in cell signaling.
Biochemical and Physiological Effects:
{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been shown to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases. Furthermore, {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been found to increase the levels of the antioxidant glutathione in cells, which helps to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. Additionally, {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been found to have low toxicity in animal studies, which makes it a promising candidate for further development. However, one of the limitations of using {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid. One potential application of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid is in the development of anticancer drugs. Further studies are needed to determine the optimal dosage and administration of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid for cancer treatment. Additionally, {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has shown promising results in animal models of inflammatory diseases and neurodegenerative diseases, and further studies are needed to determine its potential therapeutic applications in these areas. Finally, more research is needed to understand the mechanism of action of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid and to identify its molecular targets.
Synthesis Methods
The synthesis of {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid involves a series of chemical reactions that are carried out in the laboratory. The starting material for the synthesis is 4-fluorophenol, which is converted into 4-fluorophenyl ether. The 4-fluorophenyl ether is then reacted with 2-bromoethylamine hydrobromide to obtain 2-(4-fluorophenoxy)ethylamine. The 2-(4-fluorophenoxy)ethylamine is then reacted with ethyl chloroformate to obtain ethyl {2-[2-(4-fluorophenoxy)ethylamino]acetyl}carbamate. Finally, this compound is reacted with 3-aminobenzoic acid to obtain {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid.
Scientific Research Applications
{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, {[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid has been found to protect neurons from damage in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-[3-[ethyl-[2-(4-fluorophenoxy)ethyl]carbamoyl]anilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4/c1-2-22(10-11-26-17-8-6-15(20)7-9-17)19(25)14-4-3-5-16(12-14)21-13-18(23)24/h3-9,12,21H,2,10-11,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELICBYRGJLLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=CC=C(C=C1)F)C(=O)C2=CC(=CC=C2)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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